Physicochemical Profiling and Analytical Workflows for 3-(3-Phenoxyphenyl)-DL-beta-alaninol: A Technical Whitepaper
Physicochemical Profiling and Analytical Workflows for 3-(3-Phenoxyphenyl)-DL-beta-alaninol: A Technical Whitepaper
Executive Summary
In modern drug discovery, the selection and characterization of bifunctional building blocks dictate the downstream success of lead optimization. 3-(3-Phenoxyphenyl)-DL-beta-alaninol (CAS: 886366-70-7), also known as 3-amino-3-(3-phenoxyphenyl)propan-1-ol, is a highly versatile scaffold[1]. Its architecture combines a flexible, lipophilic diphenyl ether system with a hydrophilic, ionizable 1,3-aminoalcohol chain. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental workflows required to harness this racemic compound in medicinal chemistry.
Structural Architecture and Physicochemical Properties
The utility of 3-(3-phenoxyphenyl)-DL-beta-alaninol lies in its contrasting structural motifs. The diphenyl ether group drives hydrophobic target engagement, while the primary amine and primary alcohol provide a bidentate hydrogen-bonding network and a handle for orthogonal synthetic derivatization.
Quantitative Data Summary
| Property | Value | Causality & Pharmacological Significance |
| Chemical Name | 3-(3-phenoxyphenyl)-DL-beta-alaninol | Standard IUPAC nomenclature indicating the racemic (DL) nature of the C3 chiral center[1]. |
| CAS Number | 886366-70-7 | Unique registry identifier for the specific racemic mixture[1]. |
| Molecular Formula | C15H17NO2 | Indicates a carbon-rich framework balanced by heteroatoms[1]. |
| Molecular Weight | 243.304 g/mol | Falls well within the optimal Lipinski Rule of 5 range (<500 Da) for oral bioavailability[1]. |
| Predicted LogP | ~2.8 | Driven by the diphenyl ether; optimal for traversing lipid bilayers without excessive lipophilic toxicity. |
| pKa (Amine) | ~9.5 | Ensures the molecule is predominantly protonated at physiological pH (7.4), acting as a critical solubility anchor[2]. |
| H-Bond Donors/Acceptors | 3 / 3 | Facilitates robust, directional target engagement via the 1,3-aminoalcohol motif. |
Stereochemical Dynamics and Pharmacophore Mapping
Because the compound possesses a chiral center at the C3 position, it exists as a racemic (DL) mixture. In biological systems, enantiomers frequently exhibit drastically different pharmacokinetic and pharmacodynamic profiles due to the stereospecific nature of protein binding pockets. Understanding the logical relationship between the molecule's structural motifs and its biological behavior is critical for downstream development.
Pharmacophore logic mapping structural motifs to physicochemical and biological outcomes.
Experimental Workflows and Methodologies
To transition this compound from a raw chemical building block to a biologically evaluable entity, rigorous analytical workflows must be employed. The protocols below are designed as self-validating systems, ensuring data integrity through built-in causality checks.
Protocol A: Enantiomeric Resolution via Chiral HPLC
Biological targets are inherently chiral; therefore, isolating the pure (R)- and (S)-enantiomers from the DL mixture is non-negotiable. We employ Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) for this separation (3)[3].
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Column Selection: Utilize an immobilized polysaccharide-based column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). The immobilized nature allows for a broader range of organic modifiers compared to coated phases.
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Mobile Phase Optimization: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v).
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Causality Check: You must add 0.1% Diethylamine (DEA) to the mobile phase. Because 3-(3-phenoxyphenyl)-DL-beta-alaninol contains a primary amine, it will undergo secondary electrostatic interactions with residual silanols on the silica support. DEA outcompetes the analyte for these non-specific binding sites, preventing severe peak tailing and ensuring baseline resolution.
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Detection & Fractionation: Monitor the eluent using UV detection at 254 nm (targeting the phenoxyphenyl chromophore) and collect the separated fractions.
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Validation (Self-Correction): Re-inject the isolated fractions under the same conditions. The system is validated only if the Enantiomeric Excess (ee) is >99%. Determine absolute configuration via specific rotation (polarimetry).
Step-by-step workflow for the chiral resolution and enantiomeric validation of the racemic mixture.
Protocol B: pKa Determination via Potentiometric Titration
Accurate determination of the amine's pKa is critical for predicting the molecule's ionization state in vivo, which directly impacts its solubility and permeability (4)[4].
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Sample Preparation: Dissolve 1-2 mg of the compound in a standardized 0.15 M KCl solution to maintain a constant ionic strength mimicking physiological conditions.
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Co-Solvent Strategy:
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Causality Check: Because the neutral microstate of the diphenyl ether moiety is highly lipophilic, precipitation in purely aqueous media during the basic phase of the titration is a significant risk. Therefore, titrations must be performed in varying ratios of methanol/water (e.g., 30%, 40%, and 50% MeOH by volume)[4].
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Automated Titration: Utilizing an automated titrator (e.g., Sirius T3), titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.
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Yasuda-Shedlovsky Extrapolation (Validation): Plot the apparent pKa (psKa) obtained from the co-solvent mixtures against the dielectric constant of the respective solvent ratios. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa. The protocol is self-validated if the linear regression yields an
.
Synthetic Utility and Orthogonal Derivatization
For medicinal chemists, 3-(3-phenoxyphenyl)-DL-beta-alaninol is a highly programmable node. However, the presence of both a primary amine and a primary alcohol requires careful orthogonal protection strategies.
To selectively derivatize the alcohol (e.g., via etherification or esterification), the amine must first be masked. The standard approach involves treating the compound with Di-tert-butyl dicarbonate (Boc2O) in the presence of Triethylamine (TEA) in Dichloromethane (DCM). The Boc-protected intermediate effectively neutralizes the nucleophilicity of the nitrogen, allowing the primary hydroxyl group to be selectively oxidized to an aldehyde (via Swern oxidation) or alkylated, preserving the integrity of the crucial diphenyl ether backbone.
References
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Reagent Database. "3-AMINO-3-(3-PHENOXY-PHENYL)-PROPAN-1-OL CAS 886366-70-7". 1
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ResearchGate. "Enantioselective Ion-Pair Chromatography of Phenolic 2-Dipropylaminotetralin Derivatives on Achiral Stationary Phases". 3
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European Journal of Pharmaceutical Sciences (via Ovid). "Measurement of pKa values of newly synthesized heteroarylaminoethanols by CZE". 2
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Journal of Pharmaceutical and Biomedical Analysis (via PMC). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". 4
Sources
- 1. 3-AMINO-3-(3-PHENOXY-PHENYL)-PROPAN-1-OL CAS 886366-70-7 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
